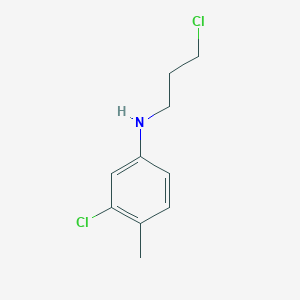
3-Chloro-N-(3-chloropropyl)-4-methylaniline
Vue d'ensemble
Description
3-Chloro-N-(3-chloropropyl)-4-methylaniline, also known as CMAC, is an organic compound that belongs to the family of anilines. It is a crystalline solid that is soluble in organic solvents and is widely used in scientific research.
Applications De Recherche Scientifique
Vibrational Spectroscopy Studies
Studies on similar compounds, 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, have involved Fourier transform infrared (FTIR) and FT-Raman spectral analysis. These analyses aid in understanding the vibrational properties of molecules, which can be crucial for identifying and characterizing chemical substances (Arjunan & Mohan, 2008).
Nitrosation of Aromatic Amines
Research on N-cyclopropyl-N-alkylanilines, which are structurally related, reveals insights into the nitrosation of N,N-dialkyl aromatic amines. This process is significant for understanding chemical reactions involving nitrogen-centered radicals (Loeppky & Elomari, 2000).
Single Electron Transfer (SET) Probes
N-cyclopropyl-N-methylaniline has been studied as a probe for single electron transfer, providing insights into the behavior of radical cations and the impact of resonance and stereoelectronic effects on chemical reactions (Grimm et al., 2020).
Enzymatic Reactions
The enzymatic oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase has been studied to understand the fate of the cyclopropyl group in oxidative N-dealkylation. This research is crucial for enzymology and understanding the mechanism of enzyme-catalyzed reactions (Shaffer et al., 2001).
DNA Damage Evaluation
The genotoxic potential of similar aniline derivatives, such as 4-chloro-N-methylaniline, has been evaluated using the alkaline single cell gel electrophoresis assay. This research is important for assessing the biological effects of chemical compounds on DNA integrity (Przybojewska, 1997).
Photolabeling Studies
The synthesis of photoaffinity probes like N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea, which can be derived from 4-chloro-3-nitroaniline, is important for biological studies and drug development (Lamotte et al., 1994).
Antioxidant Activity
Research into novel compounds synthesized from 2-chloro-4-methylaniline and related chemicals has shown significant antioxidant activities, which is vital for developing new therapeutic agents (Topçu et al., 2021).
Carcinogen Metabolism
Biochemical investigations into the metabolism of carcinogens like 4-chloro-2-methylaniline provide insights into the mechanism of action and activation of such compounds in biological systems (Hill et al., 1979).
Microsomal Metabolism Studies
The metabolism of halogenated 4-methylanilines in rat liver microsomes has been explored to understand the metabolic pathways and potential toxicological implications of these compounds (Boeren et al., 1992).
Propriétés
IUPAC Name |
3-chloro-N-(3-chloropropyl)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-8-3-4-9(7-10(8)12)13-6-2-5-11/h3-4,7,13H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHACWMJUKUJBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470840 | |
| Record name | 3-Chloro-N-(3-chloropropyl)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
333985-68-5 | |
| Record name | 3-Chloro-N-(3-chloropropyl)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

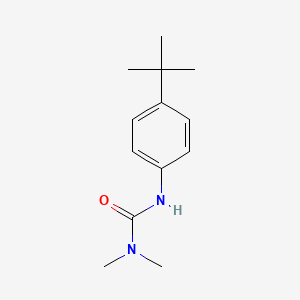
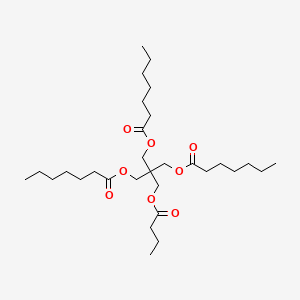


![N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3051301.png)
![1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B3051302.png)
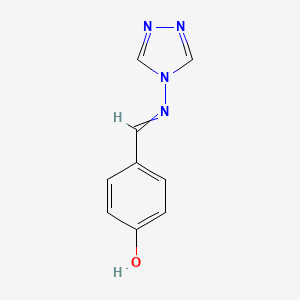

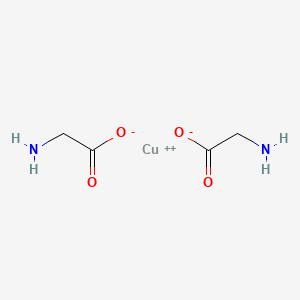
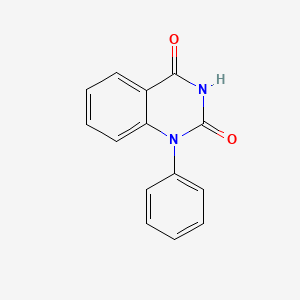
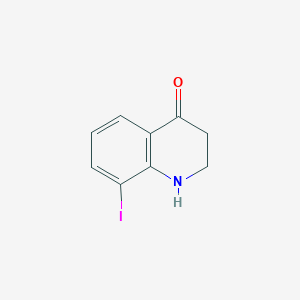
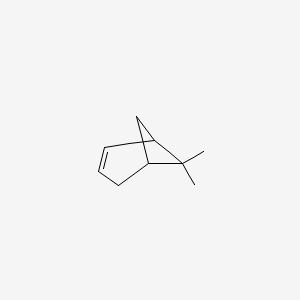
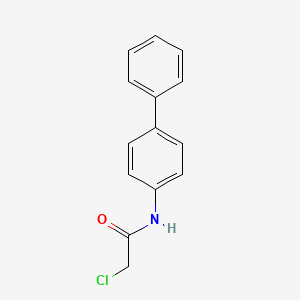
![4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B3051318.png)